1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine
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Overview
Description
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine is a complex organic compound that features a benzodioxole moiety, an acrylate group, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Acrylation: The benzodioxole derivative is then subjected to acrylation using acryloyl chloride in the presence of a base such as triethylamine.
Piperazine Derivative Formation: The pyridine ring is introduced through a nucleophilic substitution reaction with 2-chloropyridine and piperazine.
Final Coupling: The acrylated benzodioxole and the pyridinyl piperazine are coupled under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents for electrophilic substitution, and alkyl halides for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its effects on cellular pathways and its potential as a biochemical probe.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the acrylate group can form covalent bonds with nucleophilic sites. The piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-methyl)piperazine
- 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-ethyl)piperazine
- 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-phenyl)piperazine
Uniqueness
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine is unique due to the presence of the pyridine ring, which can participate in additional interactions compared to its analogs. This can result in different biological activities and chemical reactivities, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(7-5-15-4-6-16-17(13-15)25-14-24-16)22-11-9-21(10-12-22)18-3-1-2-8-20-18/h1-8,13H,9-12,14H2/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDHQNLKKMMVDJ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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